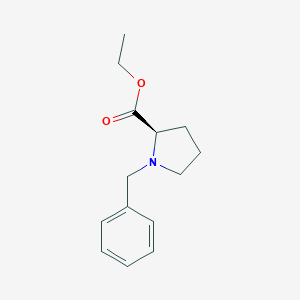

N-Benzyl-D-proline éthyl ester

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Benzyl-D-proline ethyl ester derivatives can be achieved through various methods. For instance, the stereoselective synthesis of 3-hydroxyproline benzyl esters from alpha-alkyl and alpha-alkoxy N-protected aminoaldehydes with benzyl diazoacetate results in prolines as a single diastereomer with distinct configurations, showcasing the flexibility in synthesizing specific ester derivatives (Angle & Belanger, 2004).

Molecular Structure Analysis

The molecular structure of N-Benzyl-D-proline ethyl ester and its derivatives has been a subject of research, highlighting the importance of stereochemistry in their synthesis. X-ray crystallography and specific optical rotation measurements have established the structures of compounds like N-Benzoylthiocarbamoyl amino acid ethyl esters, revealing insights into their chelation properties with transition metal ions and configurational isomerism (Lessmann, Beyer, Richter, & Meusinger, 1998).

Chemical Reactions and Properties

N-Benzyl-D-proline ethyl ester undergoes various chemical reactions, demonstrating its reactivity and functional versatility. Gas-phase fragmentation of the protonated benzyl ester of proline has been studied, showing fragmentation reactions via electrophilic substitution and hydride transfer, which are influenced by the nature of substituents on the benzyl ester (Li, Zhang, Zhang, & Jiang, 2013).

Physical Properties Analysis

The physical properties of N-Benzyl-D-proline ethyl ester derivatives, such as solubility, melting point, and crystal structure, are critical for their application in synthesis and pharmaceutical formulations. The crystal structures of N-(benzyloxycarbonyl)prolylleucine ethyl ester and N-(t-butoxycarbonyl)prolylleucine benzyl ester have been determined, offering insights into their extended conformation and stability (Sugino, Tanaka, & Ashida, 1978).

Chemical Properties Analysis

The chemical properties of N-Benzyl-D-proline ethyl ester, including reactivity with various chemical agents and stability under different conditions, have been extensively explored. The CuI/L-proline-catalyzed coupling reactions of aryl halides with activated methylene compounds, for instance, demonstrate the compound's utility in organic synthesis, providing a pathway to 2-aryl-1,3-dicarbonyl compounds (Xie, Cai, & Ma, 2005).

Applications De Recherche Scientifique

Synthèse peptidique

“N-Benzyl-D-proline éthyl ester” est utilisé dans la synthèse peptidique . Les peptides sont de courtes chaînes d'acides aminés qui jouent un rôle crucial dans les fonctions biologiques. Ce composé peut être utilisé pour créer des séquences peptidiques spécifiques à des fins de recherche.

2. Auxiliaire chiral dans la réaction de Diels-Alder asymétrique “this compound” peut être utilisé comme auxiliaire chiral dans la réaction de Diels-Alder asymétrique . La réaction de Diels-Alder est une réaction chimique entre un diène conjugué et une alcène substituée pour former un système de cyclohexène substitué. L'auxiliaire chiral peut contrôler la stéréochimie de la réaction, conduisant à la formation de produits énantiomériquement purs.

Biochimique pour la recherche en protéomique

Ce composé est également un biochimique utilisé pour la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. “this compound” peut être utilisé pour étudier les interactions protéiques, les modifications et les niveaux d'expression.

Voies de synthèse

“this compound” a différentes voies de synthèse. Comprendre ces voies peut aider les chercheurs à concevoir des méthodes plus efficaces et rentables pour la production de ce composé.

Mécanisme D'action

Target of Action

This compound is often used in peptide synthesis , suggesting that it may interact with various proteins or enzymes involved in this process.

Mode of Action

As an ester, it may undergo hydrolysis, a common reaction for esters . This could potentially lead to the release of N-Benzyl-D-proline and ethanol, which could then interact with their respective targets.

Biochemical Pathways

Given its use in peptide synthesis , it may be involved in the formation or modification of peptides

Pharmacokinetics

Its density is reported to be 1.046 g/mL at 25°C , which may influence its distribution and bioavailability.

Result of Action

Given its use in peptide synthesis , it may influence the structure and function of peptides, potentially affecting various cellular processes.

Action Environment

The action of N-Benzyl-D-proline ethyl ester may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as its density is reported at a specific temperature (25°C) . Other factors, such as pH and the presence of other compounds, could also influence its action.

Propriétés

IUPAC Name |

ethyl (2R)-1-benzylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLASAKCDOWUBQX-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350813 | |

| Record name | N-Benzyl-D-proline ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172478-10-3 | |

| Record name | 1-(Phenylmethyl)-D-proline ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172478-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-D-proline ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-D-proline ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)

![Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)](/img/structure/B66820.png)

![Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene](/img/structure/B66829.png)

![3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol](/img/structure/B66831.png)

![2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B66836.png)